ニフロキサジド

概要

説明

科学的研究の応用

Nifuroxazide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study nitrofuran chemistry and its derivatives.

Biology: Investigated for its antibacterial and antifungal properties.

Medicine: Explored for its potential in treating gastrointestinal infections and as an inhibitor of STAT3, making it a candidate for cancer therapy

Industry: Used in veterinary medicine to treat infections in livestock.

作用機序

ニフロキサジドは、DNA、RNA、およびタンパク質合成に関与する細菌酵素を阻害することにより、その効果を発揮します . ニフロキサジドは、アルデヒド脱水素酵素1(ALDH1)酵素によって生体活性化され、ALDH1高発現メラノーマ細胞を選択的に殺傷します . さらに、ニフロキサジドは、細胞増殖やアポトーシスなど、様々な細胞プロセスに関与するSTAT3経路を阻害します .

類似化合物:

ニトロフラントイン: 尿路感染症の治療に用いられる別のニトロフラン系抗生物質です。

フラゾリドン: 細菌感染症と原虫感染症の治療に用いられます。

ニトロフラゾン: 細菌感染症の局所治療に用いられます。

独自性: ニフロキサジドは、広範囲の抗菌活性を持ち、STAT3阻害による癌治療薬としての可能性があることから、ユニークです . 他のニトロフラン系抗生物質とは異なり、ニフロキサジドは、癌幹細胞を選択的に標的とする可能性を示しています .

生化学分析

Biochemical Properties

Nifuroxazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), which is involved in many cellular processes, including cell growth and apoptosis . Nifuroxazide also interacts with aldehyde dehydrogenase 1 (ALDH1), matrix metalloproteinases (MMP2 and MMP9), B-cell lymphoma 2 (Bcl2), and Bcl2-associated X protein (Bax), influencing their activities and contributing to its anticancer effects .

Cellular Effects

Nifuroxazide affects various types of cells and cellular processes. It has been shown to decrease the viability of multiple myeloma cells by inhibiting STAT3 activation, leading to reduced cell survival and proliferation . Additionally, nifuroxazide influences cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Toll-like receptor 4 (TLR4) pathways, which play crucial roles in inflammation and immune responses . It also impacts gene expression by downregulating pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .

Molecular Mechanism

The molecular mechanism of nifuroxazide involves its binding interactions with biomolecules and enzyme inhibition. Nifuroxazide inhibits the phosphorylation of STAT3 by reducing Janus kinase (Jak) autophosphorylation, leading to the downregulation of STAT3 target genes such as myeloid cell leukemia 1 (Mcl-1) . This inhibition disrupts the STAT3 signaling pathway, which is essential for the survival and proliferation of cancer cells. Additionally, nifuroxazide suppresses the NF-κB and TLR4 pathways, further contributing to its anti-inflammatory and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nifuroxazide change over time. Studies have shown that nifuroxazide remains stable under various conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to nifuroxazide has been observed to cause sustained inhibition of STAT3 and NF-κB pathways, leading to reduced inflammation and cancer cell viability . The degradation of nifuroxazide over time can impact its efficacy, necessitating careful consideration of its stability in experimental setups .

Dosage Effects in Animal Models

The effects of nifuroxazide vary with different dosages in animal models. At therapeutic doses, nifuroxazide exhibits significant antibacterial and anticancer activities without causing severe adverse effects . At high doses, nifuroxazide can lead to toxic effects, including central nervous system involvement, gastrointestinal disturbances, and hypersensitivity reactions . These findings highlight the importance of optimizing dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

Nifuroxazide is involved in various metabolic pathways, including those related to lipid and glucose metabolism. It has been shown to ameliorate lipid and glucose metabolism in palmitate-induced HepG2 cells by inhibiting the IL-6/STAT3/SOCS3 signaling pathway . Nifuroxazide reduces intracellular free fatty acid, triglyceride, and total cholesterol content, suppresses lipid synthesis, and increases lipid decomposition . These effects contribute to its potential therapeutic benefits in metabolic disorders.

Transport and Distribution

Nifuroxazide is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of nifuroxazide within tissues can influence its therapeutic efficacy and potential side effects, making it essential to understand its transport dynamics in different biological contexts.

Subcellular Localization

The subcellular localization of nifuroxazide plays a crucial role in its activity and function. Nifuroxazide has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on target biomolecules . The targeting signals and post-translational modifications that direct nifuroxazide to these compartments are essential for its therapeutic actions, highlighting the importance of understanding its subcellular distribution in different cell types.

準備方法

Synthetic Routes and Reaction Conditions: Nifuroxazide is synthesized through a series of chemical reactions involving the condensation of 5-nitro-2-furaldehyde with 4-hydroxybenzohydrazide . The reaction typically occurs in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, nifuroxazide is produced by mixing the active ingredient with excipients to form a premix. This premix is then processed into fine spherical particles to improve fluidity and dispersibility . The final product is often formulated into capsules or suspensions for oral administration.

化学反応の分析

反応の種類: ニフロキサジドは、以下のものを含む様々な化学反応を起こします。

酸化: ニフロキサジド中のニトロ基は、特定の条件下でアミノ基に還元することができます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素や他の酸化剤が含まれます。

置換: ハロゲンや求核剤などの試薬は、制御された条件下で使用して置換を行います。

生成される主要な生成物: これらの反応から生成される主要な生成物には、様々なニトロフラン誘導体が含まれ、これらは異なる薬理学的特性を示す可能性があります .

4. 科学研究への応用

ニフロキサジドは、科学研究において幅広い用途を持っています。

類似化合物との比較

Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.

Furazolidone: Used to treat bacterial and protozoal infections.

Nitrofurazone: Used topically to treat bacterial infections.

Uniqueness: Nifuroxazide is unique due to its broad-spectrum antibacterial activity and its potential as a cancer therapeutic agent through STAT3 inhibition . Unlike other nitrofuran antibiotics, nifuroxazide has shown promise in selectively targeting cancer stem cells .

特性

CAS番号 |

965-52-6 |

|---|---|

分子式 |

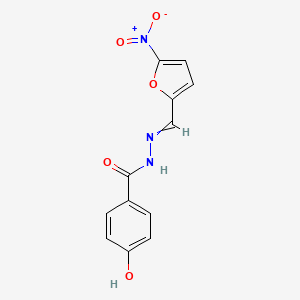

C12H9N3O5 |

分子量 |

275.22 g/mol |

IUPAC名 |

4-hydroxy-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7- |

InChIキー |

YCWSUKQGVSGXJO-QPEQYQDCSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O |

異性体SMILES |

C1=CC(=CC=C1C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-])O |

正規SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O |

外観 |

Solid powder |

melting_point |

298.0 °C |

Key on ui other cas no. |

965-52-6 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Akabar Bifix Ediston Ercefuryl Eskapar nifuroxazide Nifuroxazide-Ratiopharm p-hydroxybenzoic acid (5-nitrofurfurylidene)hydrazide Panfurex Pentofuryl Septidiaryl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nifuroxazide acts primarily as an intestinal antiseptic, exerting its effects locally in the gut. While its exact mechanism remains unclear, research suggests it interferes with bacterial enzymes involved in carbohydrate metabolism and disrupts their DNA synthesis. []

A: Inhibiting STAT3 with Nifuroxazide leads to several downstream effects, including: * Decreased expression of STAT3 target genes: This includes genes crucial for tumor survival, such as Bcl-x, Mcl-1, and cyclin D1. [] * Inhibition of myeloma cell viability: Studies using U266 myeloma cells, which depend on STAT3 activation, showed significant viability reduction with Nifuroxazide. [] * Reduced tumor growth and increased survival in vivo: Animal models demonstrated Nifuroxazide's efficacy in reducing tumor growth and improving survival rates, likely mediated by STAT3 inhibition and its impact on tumor cell proliferation and survival. [, , , , , ]

A: Nifuroxazide can mitigate tumor angiogenesis by downregulating vascular endothelial growth factor (VEGF) and upregulating angiostatin within the tumor microenvironment. This dual action on pro- and anti-angiogenic factors contributes to its antitumor effects. []

A: Nifuroxazide has been shown to enhance antitumor immunity through several mechanisms, including: * Promoting CD8+ T cell infiltration into tumors: This enhances the immune system's ability to recognize and eliminate cancer cells. [] * Inducing M1 polarization of microglia: This promotes an anti-tumorigenic microenvironment within the brain. [] * Inhibiting CTLA4 and PD-L1 expression: This reduces immune suppression within the tumor microenvironment, allowing for more effective antitumor immune responses. []

A: Nifuroxazide has the molecular formula C12H9N3O5 and a molecular weight of 263.21 g/mol. []

A: Yes, Nifuroxazide exhibits specific spectroscopic properties: * UV-Vis Spectroscopy: Nifuroxazide shows strong absorbance in the UV-Vis region, allowing for its quantification in pharmaceutical formulations using methods like spectrophotometry. [, , ] * Infrared Spectroscopy (IR): IR spectroscopy helps identify characteristic functional groups within the Nifuroxazide molecule, such as nitro and carbonyl groups, aiding in its structural characterization. [, ] * Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy provides detailed information about the hydrogen atoms' environment in Nifuroxazide, enabling structural confirmation and characterization. [, ]

A: Nifuroxazide exhibits good stability under various conditions. Studies employing techniques like Total Directional Hemispherical Reflectance (THR) and Hyperspectral Imaging revealed changes in tablet properties upon expiration or stress conditions (like high temperature), highlighting the need for proper storage. []

A: Yes, researchers have used computational approaches to investigate Nifuroxazide: * Molecular Docking: This technique predicted Nifuroxazide's interaction with the SH2 domain and carboxyl-terminal transactivation domain of STAT3, providing insights into its potential anti-cancer mechanism. [] * QSAR (Quantitative Structure-Activity Relationship) Modeling: Although not explicitly detailed in the provided research, QSAR models could be developed using Nifuroxazide and its analogs to understand the relationship between their structure and biological activity. This could help in designing new derivatives with improved potency or selectivity. []

A: * Benzyl Substituents: Introducing benzyl groups on the pyrrole ring of Nifuroxazide significantly enhanced its antitumor activity against CNE2 and SUNE1 cell lines, suggesting their importance for potency. [] * Hydroxyl Substituents: Adding hydroxyl groups to the benzene ring further contributed to the increased antitumor activity of Nifuroxazide derivatives, highlighting their role in enhancing potency. [] * Thiophene vs. Furan Rings: Replacing the furan ring of Nifuroxazide with a thiophene ring resulted in derivatives with higher permeability across Caco-2 cells, suggesting improved absorption potential. []

A: Nifuroxazide is commonly available as coated tablets, capsules, and suspensions for oral administration. [, , ]

ANone: While specific data comparing the impact of different formulations on Nifuroxazide's stability and bioavailability is limited in the provided research, it's important to note that formulation plays a crucial role in drug delivery and performance. Factors like excipients used, particle size, and manufacturing techniques can influence dissolution rate, absorption, and overall bioavailability. Further research is warranted to understand how specific formulation strategies can optimize Nifuroxazide's therapeutic efficacy.

A: The regulatory status of Nifuroxazide varies globally. While it is a commonly used over-the-counter medication for diarrhea in many countries, its use in food-producing animals is restricted in some regions due to concerns about potential carcinogenicity and mutagenicity. []

ANone: As with all pharmaceuticals, responsible manufacturing practices and adherence to local regulations are essential for the safe handling and disposal of Nifuroxazide.

A: Nifuroxazide exhibits minimal systemic absorption following oral administration. It remains largely confined to the gastrointestinal tract, where it exerts its antimicrobial effects. It undergoes metabolism, and its metabolites are primarily excreted in feces. [, ]

A: The duration of action of Nifuroxazide is primarily limited to its residence time within the gastrointestinal tract. As it is minimally absorbed, its systemic effects are negligible. [, ]

A: Various in vitro assays have been employed to evaluate Nifuroxazide's effects, including: * MTT assay: This assay measures cell viability and proliferation, providing insights into Nifuroxazide's antitumor activity against various cancer cell lines. [, , , , , ] * Colony formation assay: This assay assesses the ability of cells to survive and form colonies after treatment with Nifuroxazide, reflecting its impact on long-term cell survival. [] * Apoptosis assays: These assays measure various markers of apoptosis, such as Hoechst staining, Annexin V staining, and caspase activity, to determine Nifuroxazide's ability to induce programmed cell death. [, , ] * Transwell migration and invasion assays: These assays evaluate Nifuroxazide's ability to inhibit the migration and invasion of cancer cells, providing insights into its anti-metastatic potential. [] * Western blotting: This technique measures the expression levels of specific proteins, such as STAT3, Bcl-2, Bax, MMP-2, and MMP-9, providing insights into the molecular mechanisms underlying Nifuroxazide's effects. [, , , , , , , , ]

A: Researchers have employed various animal models to investigate Nifuroxazide's efficacy in different disease contexts: * Ehrlich's Solid Tumor (EST) Model: This mouse model, involving the subcutaneous injection of Ehrlich ascites carcinoma cells, was used to demonstrate Nifuroxazide's ability to reduce tumor mass and attenuate tumor pathology. [] * Xenograft Models: Studies using nude mice implanted with human cancer cells, such as MCF-7 breast cancer cells, demonstrated the efficacy of Nifuroxazide formulations in inhibiting tumor growth and inducing apoptosis. [] * Bleomycin-induced Pulmonary Fibrosis Model: This model, involving the instillation of bleomycin into the lungs of mice, was used to show Nifuroxazide's ability to ameliorate pulmonary fibrosis by blocking myofibroblast genesis and STAT3 activation. [] * Acute Graft-versus-Host Disease (GvHD) Model: This model, involving the transplantation of allogeneic bone marrow into mice, showed that Nifuroxazide could attenuate GvHD severity and improve survival by inhibiting STAT3 activation and regulating T cell responses. []

A: While the provided research does not extensively detail specific resistance mechanisms to Nifuroxazide, it's known that bacteria can develop resistance to nitrofuran antibiotics. Potential mechanisms include mutations in bacterial enzymes involved in nitrofuran activation or detoxification, as well as efflux pumps that expel the drug from bacterial cells. []

A: Nifuroxazide is generally well-tolerated, with most side effects being mild and transient. The most common side effects reported are gastrointestinal disturbances, such as nausea, vomiting, abdominal pain, and diarrhea. [, ]

A: Long-term safety data in humans is limited, particularly for indications beyond its approved use for diarrhea. Further research is needed to fully elucidate any potential long-term effects. [, ]

ANone: While the provided research focuses mainly on Nifuroxazide's oral administration and its local effects within the gastrointestinal tract, researchers are exploring strategies to enhance its delivery and target specific tissues:

- Nanoparticle-based delivery systems: Formulating Nifuroxazide into nanoparticles, such as the Pro-Nifuroxazide nanoparticles, shows promise in enhancing its delivery to tumor sites, increasing its local concentration, and improving its anticancer efficacy. []

- Attenuated Salmonella as a delivery vehicle: Utilizing attenuated Salmonella bacteria as carriers for Nifuroxazide or its derivatives, such as IDO2-siRNA, presents a novel approach for targeted delivery to tumors, leveraging the bacteria's natural tumor-homing properties. []

A: Researchers employed several techniques to quantify Nifuroxazide in different samples: * High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) or diode-array detectors (DAD), enables the separation and quantification of Nifuroxazide in pharmaceutical formulations and biological samples. [, , , ] * Spectrophotometry: Nifuroxazide's UV-Vis absorbance properties allow for its quantification using spectrophotometric methods, particularly in pharmaceutical formulations. [, , ] * Voltammetry: Electrochemical techniques like adsorptive stripping voltammetry provide sensitive methods for Nifuroxazide determination, particularly in biological fluids like serum. [, ]

A: In addition to quantification techniques, researchers have utilized: * Infrared Spectroscopy (IR): This helps identify functional groups and characterize Nifuroxazide's structure. [, ] * Nuclear Magnetic Resonance (NMR): This provides detailed structural information about Nifuroxazide. [, ] * Mass Spectrometry (MS): This helps determine the molecular weight and identify Nifuroxazide and its metabolites. [] * Total Directional Hemispherical Reflectance (THR) & Hyperspectral Imaging: These techniques are valuable for assessing tablet stability and homogeneity during storage. [] * X-ray Microtomography: This allows for the non-destructive analysis of tablet density and coating thickness. []

ANone: Mitigating potential risks involves responsible manufacturing practices, proper wastewater treatment, and exploring environmentally friendly alternatives or degradation methods for Nifuroxazide.

A: Nifuroxazide's low aqueous solubility can limit its dissolution rate, potentially affecting its absorption and bioavailability. [, ] Formulation strategies, such as particle size reduction or the use of solubilizing agents, can enhance its dissolution and improve its therapeutic efficacy.

A: Analytical method validation ensures accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. These parameters are crucial for obtaining reliable and reproducible results when quantifying Nifuroxazide in various matrices. [, ]

A: Stringent quality control measures are essential throughout the lifecycle of Nifuroxazide, from raw material sourcing to manufacturing, packaging, and distribution. This involves adhering to Good Manufacturing Practices (GMP), conducting regular quality control tests, and implementing robust quality assurance systems to ensure the drug's identity, purity, potency, and stability. []

A: While Nifuroxazide is not typically recognized for its immunomodulatory properties, research suggests it can influence immune responses, particularly in the context of cancer. It can enhance antitumor immunity by promoting CD8+ T cell infiltration into tumors, inducing M1 polarization of microglia, and inhibiting CTLA4 and PD-L1 expression. [, ]

ANone: Specific data on Nifuroxazide's interactions with drug transporters is limited in the provided research. Further investigation is needed to determine if it interacts with influx or efflux transporters, as these interactions can affect its absorption, distribution, and elimination.

ANone: The provided research does not extensively cover Nifuroxazide's effects on drug-metabolizing enzymes. Further studies are necessary to determine if it alters the activity of enzymes like cytochrome P450 (CYP) enzymes, as this can lead to drug interactions.

A: Alternatives include other antimicrobial agents like rifaximin, as well as non-antimicrobial options like loperamide for symptomatic relief, oral rehydration salts for fluid replacement, and probiotics for restoring gut flora. [, ] The choice of treatment depends on the underlying cause of diarrhea and individual patient factors.

ANone: Resources include scientific databases like PubMed, chemical databases like PubChem, and research articles published in reputable journals. Additionally, tools for molecular modeling, in vitro assays, and in vivo models are crucial for advancing Nifuroxazide research.

A: Nifuroxazide was first synthesized in the 1950s and introduced as a pharmaceutical agent for the treatment of diarrhea in the 1960s. Since then, it has been widely used for this indication, particularly in Europe and other parts of the world. []

A: Key milestones include: * Discovery of its antimicrobial activity: This paved the way for its use as an antidiarrheal agent. [] * Elucidation of its low systemic absorption: This highlighted its safety profile and suitability for treating intestinal infections. [] * Identification of its potential antitumor and anti-inflammatory properties: This sparked research into its use for other indications, such as cancer and inflammatory diseases. [, , , , , , , , , ] * Development of novel formulations for enhanced delivery: This aims to overcome limitations associated with its low solubility and target it to specific tissues for improved efficacy. [, ]

A: Collaboration between scientists from various disciplines can unlock new possibilities for Nifuroxazide: * Medicinal Chemistry & Drug Discovery: Designing and synthesizing novel Nifuroxazide derivatives with improved potency, selectivity, and pharmacokinetic properties. [, ] * Pharmacology & Toxicology: Investigating Nifuroxazide's mechanisms of action, ADME properties, safety profile, and potential drug interactions. [, ] * Oncology & Immunology: Exploring Nifuroxazide's antitumor effects, its impact on the immune system, and its potential as an adjunct therapy in cancer treatment. [, , , , , , , , ] * Pharmaceutics & Drug Delivery: Developing innovative formulations, such as nanoparticles or targeted delivery systems, to overcome Nifuroxazide's solubility limitations and enhance its therapeutic efficacy. [, ] * Environmental Science & Toxicology: Assessing Nifuroxazide's environmental fate, degradation pathways, and potential ecotoxicological effects to guide responsible use and disposal practices. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。